molecular formula C24H23ClN4O2S B2929297 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226430-62-1

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2929297
CAS No.: 1226430-62-1
M. Wt: 466.98
InChI Key: UVNAPXPQSACHEO-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thienopyrimidine core

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties

Preparation Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple stepsReaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives and piperazine-containing molecules. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. For example:

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-15-3-6-17(25)13-20(15)28-9-11-29(12-10-28)24-26-21-19(14-32-22(21)23(30)27-24)16-4-7-18(31-2)8-5-16/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNAPXPQSACHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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